2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BCB, is a chemical compound that has attracted attention due to its potential use in various scientific research applications. BCB is a type of oxazole derivative, which is a class of compounds known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its versatility in different scientific research applications. This compound has been found to exhibit various biological activities, making it a suitable compound for studying different biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. One area of research is the development of new drugs based on the structure of this compound. This compound has been found to exhibit anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs for the treatment of these diseases. Another area of research is the optimization of the synthesis method of this compound to achieve higher yields and purity. This would make this compound more accessible for scientific research and potentially for industrial applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity, which would help to determine its suitability for different scientific research applications.
Synthesis Methods
The synthesis of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-butoxyaniline with 4-chlorobenzaldehyde in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then cyclized with oxalic acid in the presence of acetic anhydride to yield this compound. The synthesis method of this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use in various scientific research applications, such as in the development of new drugs and materials. This compound has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its use as a fluorescent probe for the detection of metal ions. The unique structure of this compound allows for its versatile use in different scientific research applications.
Properties
IUPAC Name |
(4Z)-2-(4-butoxyphenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-12-24-17-10-6-15(7-11-17)19-22-18(20(23)25-19)13-14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOFLVHZCANYES-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.